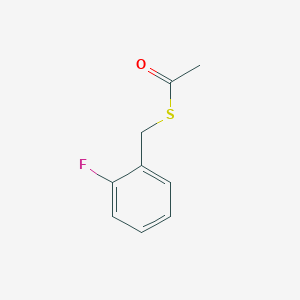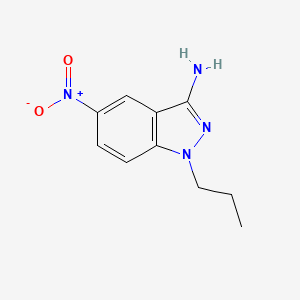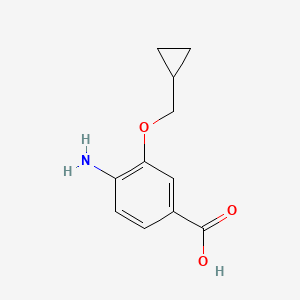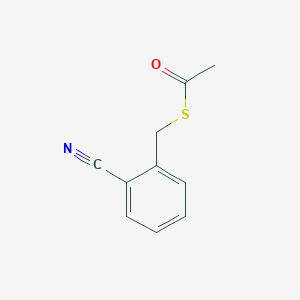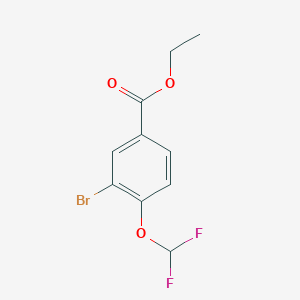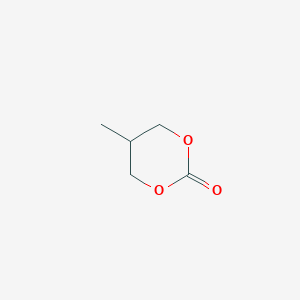
5-Ethynylpyridazin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynylpyridazin-4-amine is a heterocyclic compound that features a pyridazine ring substituted with an ethynyl group at the 5-position and an amino group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylpyridazin-4-amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated pyridazine derivative in the presence of a palladium catalyst and a copper co-catalyst.
Amination: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyridazine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated derivatives of this compound can react with nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction Products: Reduced derivatives with saturated carbon chains.
Substitution Products: Various substituted pyridazine derivatives with different functional groups .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory and antiplatelet agent.
Industry: Utilized in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of 5-Ethynylpyridazin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects
類似化合物との比較
Pyridazine: A parent compound with similar structural features but lacking the ethynyl and amino groups.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of pharmacological activities.
Pyrimidine: An isomeric compound with nitrogen atoms at different positions in the ring.
Uniqueness: 5-Ethynylpyridazin-4-amine is unique due to the presence of both the ethynyl and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
特性
分子式 |
C6H5N3 |
|---|---|
分子量 |
119.12 g/mol |
IUPAC名 |
5-ethynylpyridazin-4-amine |
InChI |
InChI=1S/C6H5N3/c1-2-5-3-8-9-4-6(5)7/h1,3-4H,(H2,7,8) |
InChIキー |
ZJYKILOAVFWCAC-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CN=NC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



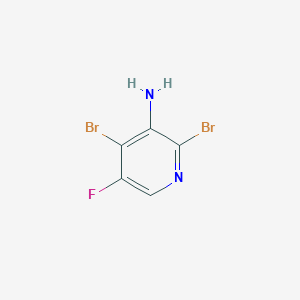

![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)

